2-Trifluoromethylbenzamidine

Description

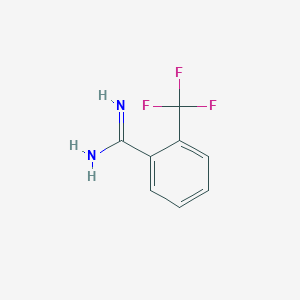

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H3,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPELHUMVIWYFQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390834 |

Source

|

| Record name | 2-Trifluoromethylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656813-83-1 |

Source

|

| Record name | 2-Trifluoromethylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-(Trifluoromethyl)benzamidine Hydrochloride

CAS Number: 1171756-10-7

Molecular Formula:

Executive Summary

This technical guide profiles 2-(Trifluoromethyl)benzamidine hydrochloride , a critical fluorinated building block in modern medicinal chemistry. While benzamidines are classical pharmacophores for serine protease inhibition (e.g., trypsin, thrombin, Factor Xa), the introduction of an ortho-trifluoromethyl (

Chemical Identity & Physiochemical Profile

The ortho-positioning of the trifluoromethyl group creates a "twisted" biphenyl-like conformation when this amidine is coupled to other aromatic systems, a feature exploited to disrupt planarity and improve solubility in drug candidates.

| Property | Specification |

| IUPAC Name | 2-(Trifluoromethyl)benzenecarboximidamide hydrochloride |

| CAS Number (HCl Salt) | 1171756-10-7 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, DMSO, Water; Insoluble in Hexanes, |

| Melting Point | >200°C (Decomposes) |

| pKa (Conjugate Acid) | ~10.5–11.0 (Estimated; lower than unsubstituted benzamidine due to electron-withdrawing |

| Hygroscopicity | Moderate; requires storage under inert atmosphere |

Synthetic Routes & Process Chemistry

The industrial standard for synthesizing 2-(Trifluoromethyl)benzamidine HCl is the Pinner Reaction . However, the ortho-substitution presents a specific challenge: steric hindrance . The bulky

The Modified Pinner Protocol

Expert Insight: Standard Pinner conditions (0°C, 4h) often fail for ortho-substituted nitriles, leading to recovered starting material. The protocol below utilizes a "High-Pressure/Extended Time" modification to drive conversion.

Step 1: Formation of the Imidate Intermediate [3]

-

Reagents: 2-(Trifluoromethyl)benzonitrile (1.0 eq), Anhydrous Ethanol (5.0 eq), Dry Toluene (Solvent).

-

Activation: Cool the solution to -10°C under

. -

Acidification: Bubble anhydrous HCl gas through the solution until saturation. Crucial: The solution must gain weight corresponding to >3.0 eq of HCl.

-

Incubation: Seal the vessel. Stir at room temperature (not 0°C) for 24–48 hours. The higher temperature overcomes the steric barrier of the 2-

group. -

Precipitation: Add anhydrous diethyl ether to precipitate the ethyl imidate hydrochloride salt. Filter and wash with ether immediately. Do not expose to moist air; the imidate hydrolyzes rapidly back to the ester.

Step 2: Ammonolysis to Amidine

-

Reagents: Imidate intermediate (from Step 1), Ammonia (7N in Methanol).

-

Reaction: Suspend the imidate salt in anhydrous methanol. Add ammonia solution (3.0 eq) dropwise at 0°C.

-

Workup: Allow to warm to room temperature and stir for 12 hours.

-

Purification: Concentrate in vacuo. Recrystallize from EtOH/

to yield the target amidine hydrochloride.

Synthetic Workflow Visualization

Figure 1: Modified Pinner synthesis workflow highlighting the critical time-extension required for ortho-substituted nitriles.

Medicinal Chemistry Applications

The 2-(Trifluoromethyl)benzamidine moiety serves as a "privileged structure" in fragment-based drug discovery (FBDD).

Heterocycle Construction (Scaffold Hopping)

The amidine nitrogen atoms are potent binucleophiles, reacting with electrophiles to form fused heterocyclic rings. This is essential for synthesizing kinase inhibitors where the heterocycle mimics the ATP adenine ring.

-

Pyrimidines: Reaction with

-dicarbonyls (e.g., acetylacetone) yields 2-substituted pyrimidines. -

Triazines: Reaction with acylhydrazides or acid chlorides followed by hydrazine yields 1,2,4-triazines.

-

Benzimidazoles: Reaction with o-phenylenediamine (oxidative cyclization) yields 2-arylbenzimidazoles.

Bioisosteric Rationale

-

Lipophilicity: The

group increases -

Metabolic Blocking: The C-F bond is one of the strongest in organic chemistry (

), preventing oxidative metabolism (CYP450) at the ortho position.

Application Logic Diagram

Figure 2: Divergent synthesis pathways utilizing 2-(Trifluoromethyl)benzamidine as a precursor for bioactive heterocycles.

Handling, Stability & Analytics

Analytical Validation

Trustworthiness in synthesis requires rigorous characterization. The following data points confirm the identity of the HCl salt.

-

1H NMR (DMSO-d6, 400 MHz):

-

9.60 (s, 4H, broad,

-

7.80–8.10 (m, 4H, Ar-H): Aromatic signals are deshielded. The proton ortho to the amidine and meta to

-

9.60 (s, 4H, broad,

-

19F NMR: Single sharp peak at

-58 to -63 ppm (referenced to -

Mass Spectrometry (ESI+): m/z = 189.1

(Free base mass). Note: You will not see the HCl mass in ESI+.

Safety & Handling (SDS Summary)

-

Hazards: Skin Irrit. 2 (H315), Eye Irrit.[4][5][6] 2A (H319), STOT SE 3 (H335).[4][5][6]

-

Storage: Hygroscopic. Store at 2–8°C under Argon or Nitrogen.

-

Incompatibility: Strong oxidizing agents, strong bases (liberates free base which may be volatile or unstable).

References

- Decroix, B., et al. (1982). Synthesis of amidines from nitriles via Pinner reaction. Journal of Chemical Research, 4, 120-135.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unive.it [iris.unive.it]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. synquestlabs.com [synquestlabs.com]

- 6. carlroth.com [carlroth.com]

Technical Monograph: Spectroscopic Characterization of 2-Trifluoromethylbenzamidine

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 2-Trifluoromethylbenzamidine (hydrochloride salt) , a critical pharmacophore in medicinal chemistry. Often utilized as a P1 fragment in serine protease inhibitors (e.g., Factor Xa, Thrombin), the ortho-trifluoromethyl group introduces unique steric and electronic properties that enhance metabolic stability and lipophilicity compared to the unsubstituted parent benzamidine.

This document moves beyond basic characterization, offering a self-validating analytical workflow. It emphasizes the diagnostic utility of

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-(Trifluoromethyl)benzenecarboximidamide hydrochloride |

| CAS Number | 364-38-5 (Free base: 100067-03-6) |

| Molecular Formula | |

| Molecular Weight | 224.61 g/mol (Salt); 188.15 g/mol (Free base) |

| Appearance | White to off-white hygroscopic crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in non-polar organics |

Synthesis & Impurity Profile (Context for Analysis)

To accurately interpret spectra, one must understand the genesis of the sample. The industrial standard preparation is the Pinner Reaction , which dictates the likely impurities (e.g., the imidate ester or the hydrolyzed ester).

Synthesis Workflow (Pinner Protocol)

The transformation proceeds from 2-(trifluoromethyl)benzonitrile via an imidate intermediate.

Figure 1: Pinner synthesis pathway highlighting the critical imidate intermediate and potential hydrolytic impurity.

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR (400 MHz, DMSO-

)

The spectrum is characterized by the broad exchangeable amidine signals and the desymmetrized aromatic region.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.65 | Broad Singlet | 4H | Amidine | Diagnostic for salt formation. Integration <4 indicates hydrolysis. |

| 7.95 | Doublet ( | 1H | Ar-H (C6) | Proton ortho to the amidine group; deshielded by the cation. |

| 7.88 | Doublet ( | 1H | Ar-H (C3) | Proton ortho to the |

| 7.82 - 7.75 | Multiplet | 2H | Ar-H (C4, C5) | Meta and para protons. |

F NMR (376 MHz, DMSO-

)

This is the most robust method for purity quantification (qNMR) as it eliminates solvent interference.

| Shift ( | Multiplicity | Assignment | Notes |

| -58.5 to -60.5 | Singlet | Referenced to |

C NMR (100 MHz, DMSO-

) - The Coupling Expert

The trifluoromethyl group splits the carbon signals into quartets due to

| Shift ( | Multiplicity ( | Assignment |

| 166.2 | Singlet | C=N (Amidine Carbon) |

| 132.5 | Singlet | Ar-C (C6) |

| 130.1 | Singlet | Ar-C (C4) |

| 128.8 | Quartet ( | Ar-C (C3) |

| 127.4 | Quartet ( | Ar-C (C2, ipso to |

| 126.9 | Singlet | Ar-C (C5) |

| 123.5 | Quartet ( | |

| 122.1 | Singlet | Ar-C (C1, ipso to Amidine) |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance). The spectrum is dominated by the amidinium cation vibrations.

| Wavenumber ( | Intensity | Assignment |

| 3350 - 3050 | Broad, Strong | |

| 1685 | Strong | |

| 1520 | Medium | |

| 1320 | Strong | |

| 1170 - 1130 | Strong |

Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (

-

Observed Mass (

): 189.1 -

Fragmentation: Minimal fragmentation is observed under standard ESI conditions. Under CID (Collision Induced Dissociation), loss of

(

Analytical Protocol: Self-Validating Purity Check

This protocol uses

Materials

-

Analyte: 2-Trifluoromethylbenzamidine HCl (~10 mg).

-

Internal Standard (IS):

-Trifluorotoluene (TFT) or BTFMA (High purity). -

Solvent: DMSO-

(0.6 mL).

Step-by-Step Workflow

-

Weighing: Accurately weigh ~10 mg of analyte (

) and ~5 mg of IS ( -

Dissolution: Dissolve completely in DMSO-

. Transfer to NMR tube. -

Acquisition:

-

Pulse sequence: zg (standard 1D).

-

Relaxation Delay (D1): Must be

(typically 10-15 seconds for F-nuclei) to ensure quantitative integration. -

Spectral Width: Ensure both analyte (-60 ppm) and IS (-63 ppm for TFT) are covered.

-

-

Processing: Phase and baseline correct. Integrate the analyte peak (

) and IS peak ( -

Calculation:

(Where N = number of fluorines, M = molecular weight, P = purity of standard).

Decision Logic Diagram

Figure 2: Quality Control Decision Tree. Note that the proton integration of the amidine group is the first "gate" for detecting moisture-induced hydrolysis.

References

-

Pinner Reaction Mechanism

- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.

-

BenchChem Technical Guide: The Pinner Reaction. Retrieved from .

-

Fluorine NMR Shifts & Coupling

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

19F NMR Chemical Shift Table. Alfa Chemistry. Retrieved from .

-

Spectroscopic Data Sources

- National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

-

PubChem Compound Summary for CID 42614308, 2-(Trifluoromethyl)benzamidine hydrochloride. Retrieved from .

- Analytical Validation: Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. (Basis for qNMR protocol).

An In-depth Technical Guide to the Solubility of 2-Trifluoromethylbenzamidine in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a compound's bioavailability, processability, and formulation feasibility.[1][2] This technical guide focuses on 2-Trifluoromethylbenzamidine, a compound of significant interest in medicinal chemistry, often utilized as a building block for synthesizing therapeutic agents in fields such as oncology and infectious diseases.[3]

The incorporation of a trifluoromethyl (-CF₃) group into a molecule is a well-established strategy to modulate its metabolic stability, lipophilicity, and binding affinity.[4][5] Specifically for 2-Trifluoromethylbenzamidine, this functional group is known to enhance its reactivity and solubility in various solvents.[3] This guide provides a comprehensive exploration of the principles governing the solubility of 2-Trifluoromethylbenzamidine in organic solvents, offers predictive models for solubility estimation, and details rigorous experimental protocols for its quantitative determination.

This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical methodologies to effectively manage and exploit the solubility characteristics of this versatile compound.

Core Concepts: The Thermodynamics and Molecular Drivers of Solubility

The dissolution of a crystalline solid like 2-Trifluoromethylbenzamidine into a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol).[6] The process is spontaneous when ΔGsol is negative, which is a function of both enthalpy (ΔHsol) and entropy (ΔSsol) changes at a given temperature (T), as described by the equation:

ΔGsol = ΔHsol - TΔSsol

The overall enthalpy of solution can be conceptualized as the sum of two competing energy terms:

-

Crystal Lattice Energy (Endothermic): The energy required to break the intermolecular forces holding the 2-Trifluoromethylbenzamidine molecules together in the crystal lattice.[7]

-

Solvation Energy (Exothermic): The energy released when the individual solute molecules interact with the solvent molecules.[7]

The solubility of 2-Trifluoromethylbenzamidine is therefore a delicate balance between these forces, which are dictated by its molecular structure and the properties of the chosen organic solvent.

Structural Features of 2-Trifluoromethylbenzamidine Influencing Solubility

The solubility behavior of 2-Trifluoromethylbenzamidine is primarily influenced by its key functional groups:

-

Benzamidine Moiety: This group contains both a polar imine (-C=NH) and a primary amine (-NH₂) group. These allow it to act as both a hydrogen bond donor and acceptor, which generally favors solubility in polar solvents capable of hydrogen bonding.[8][9] The basic nature of the amidine group also means its ionization state, and thus solubility, can be significantly influenced by pH in protic solvents.[8]

-

Aromatic Ring: The benzene ring is nonpolar and contributes to the molecule's lipophilicity, promoting solubility in nonpolar or moderately polar solvents through van der Waals interactions.

-

Trifluoromethyl Group (-CF₃): This is a highly electron-withdrawing and lipophilic group.[4] While it increases overall lipophilicity, its impact on solubility is complex. It can enhance solubility in nonpolar solvents but may also engage in specific interactions (e.g., dipole-dipole) that can influence solubility in polar aprotic solvents. The presence of the -CF₃ group has been shown to improve the solubility and pharmacokinetic profiles of drug candidates.[4]

The interplay of these features means that 2-Trifluoromethylbenzamidine is expected to exhibit a nuanced solubility profile across a range of organic solvents.

Predictive Frameworks for Solubility Estimation

While direct experimental measurement is the gold standard, predictive models can offer valuable insights for solvent screening and selection, saving time and resources.

Hansen Solubility Parameters (HSP)

The "like dissolves like" principle can be quantified using Hansen Solubility Parameters.[10] This model deconstructs the total Hildebrand solubility parameter (δt) into three components representing different intermolecular forces:

-

δD: Dispersion forces (from van der Waals interactions).

-

δP: Polar forces (from dipole-dipole interactions).

-

δH: Hydrogen bonding forces.

The principle is that a solute will be most soluble in a solvent with a similar HSP profile. The "distance" (Ra) between the HSP values of the solute (in this case, 2-Trifluoromethylbenzamidine) and a solvent can be calculated. A smaller Ra value indicates a higher likelihood of good solubility.

While the specific HSP values for 2-Trifluoromethylbenzamidine are not published, they can be estimated using group contribution methods. For practical purposes, a researcher can test a range of solvents with known HSPs to experimentally map out the solubility sphere of the compound.

Table 1: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | Class | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| n-Hexane | Aliphatic Hydrocarbon | 14.9 | 0.0 | 0.0 |

| Toluene | Aromatic Hydrocarbon | 18.0 | 1.4 | 2.0 |

| Dichloromethane | Halogenated | 17.0 | 7.3 | 7.1 |

| Acetone | Ketone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 |

| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 |

| Methanol | Alcohol | 15.1 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 18.4 | 16.4 | 10.2 |

| Acetonitrile | Nitrile | 15.3 | 18.0 | 6.1 |

Note: These are literature values and can be used as a starting point for solvent selection.[11]

Caption: Logical workflow for predicting solubility using HSP.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties of fluids, including solubility.[12][13] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.

The process involves:

-

A quantum chemical calculation (typically using Density Functional Theory, DFT) to determine the screening charge density on the surface of the 2-Trifluoromethylbenzamidine molecule and the solvent molecules in a virtual conductor.

-

This surface information is converted into a "σ-profile," a histogram of the surface polarity.

-

Statistical thermodynamics are then used to calculate the chemical potentials and, subsequently, the solubility based on the interactions of these σ-profiles.

COSMO-RS is particularly advantageous as it does not rely on experimental data for the solute and can provide highly accurate predictions for a vast range of solvents.[14][15] This makes it an invaluable tool for in silico screening before committing to extensive laboratory work.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility is the shake-flask method.[16][17][18] This method ensures that the solvent is fully saturated with the solute and that any metastable solid forms have had time to convert to the most stable form.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol provides a robust, self-validating system for accurately measuring the solubility of 2-Trifluoromethylbenzamidine.

Materials:

-

2-Trifluoromethylbenzamidine (solid)

-

Selected organic solvents (HPLC-grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)

Procedure:

-

Preparation: Add an excess amount of solid 2-Trifluoromethylbenzamidine to a vial. The key is to ensure that a solid phase remains at the end of the experiment, confirming saturation.[16] A visual excess is typically sufficient.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A common starting point is 24-48 hours.[16] To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h); equilibrium is confirmed when the measured concentration no longer changes.[18]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a known volume of an appropriate solvent (often the same solvent or a mobile phase component) to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the response to a calibration curve prepared from known standards of 2-Trifluoromethylbenzamidine.

-

Calculation: Calculate the solubility, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL or mol/L).

Caption: Experimental workflow for the Shake-Flask method.

High-Throughput Screening (HTS) Methods

For early-stage discovery and rapid solvent screening, kinetic solubility methods can be employed. These methods, such as nephelometry, measure the precipitation of a compound from a concentrated stock solution (typically in DMSO) upon dilution into the solvent of interest.[19] While faster, it's important to recognize that kinetic solubility often overestimates thermodynamic equilibrium solubility because it relates to the point of precipitation from a supersaturated solution, not true equilibrium.[20][21]

Expected Solubility Profile and Solvent Selection

Based on the molecular structure of 2-Trifluoromethylbenzamidine, a qualitative solubility profile can be predicted. This serves as a practical guide for initial solvent selection in the laboratory.

Table 2: Predicted Qualitative Solubility of 2-Trifluoromethylbenzamidine in Organic Solvents

| Solvent Class | Examples | Key Interactions | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Hydrogen bonding, Dipole-dipole | High | The amidine group can form strong hydrogen bonds with the solvent's hydroxyl group. |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Dipole-dipole | Moderate to High | Strong dipole moments of these solvents can solvate the polar amidine group effectively. |

| Nonpolar Aromatic | Toluene, Benzene | π-π stacking, van der Waals | Moderate | The aromatic ring of the solute can interact favorably with the aromatic solvent. |

| Halogenated | Dichloromethane, Chloroform | Dipole-dipole, van der Waals | Low to Moderate | Offers a balance of polarity and nonpolar character. |

| Nonpolar Aliphatic | n-Hexane, Heptane | van der Waals | Low | Insufficient polarity to overcome the crystal lattice energy and solvate the polar amidine group. |

Conclusion

The solubility of 2-Trifluoromethylbenzamidine in organic solvents is a multifaceted property governed by a balance of polar, nonpolar, and hydrogen bonding interactions. While publicly available quantitative data is scarce, this guide provides a robust framework for both predicting and experimentally determining its solubility. By leveraging theoretical models like Hansen Solubility Parameters and COSMO-RS, researchers can intelligently screen for suitable solvent systems. For definitive data, the equilibrium shake-flask method remains the cornerstone, providing the accuracy and reliability required for critical applications in drug development and process chemistry. A systematic approach, combining predictive modeling with rigorous experimental validation, will empower scientists to fully harness the potential of 2-Trifluoromethylbenzamidine in their research endeavors.

References

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications.

- Bouillot, B. (n.d.). Thermodynamics of crystallization.

- Méndez-Ardoy, A., et al. (2023).

- Various Authors. (2009). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Hansen, C. (n.d.). Hansen Solubility Parameters.

- Scientific Computing & Modelling (SCM). (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics.

- Chem-Impex. (n.d.). 2-Trifluoromethyl-benzamidine hydrochloride.

- Wikipedia. (n.d.). Solubility equilibrium.

- Chieh, C. (n.d.). The Dissolution Process. In General College Chemistry II. Lumen Learning.

- Solubility of Things. (n.d.). Amidine | Solubility of Things.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Sigma-Aldrich. (n.d.). Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.

- ResearchGate. (n.d.). Hansen solubility parameters (δ D , δ P , and δ H ) of the solvents and polymer blocks.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91.

- Zenodo. (n.d.). Prediction of Solubility with COSMO-RS.

- Fountainhead Press. (n.d.). Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents.

- Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.

- Chemistry LibreTexts. (2022, November 13). 12: Solubility Equilibria.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- ResearchGate. (2021, November 13). Green Solvents for the Formation of Amide Linkage.

- Malik, P. (2025). Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery. DASH (Harvard).

- ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Quora. (2018, March 30). Are amines soluble in organic solvents?.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Crystal Growth & Design. (2025, July 18). Understanding of the Solubility Curve in Solid–Liquid Equilibria.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from American Pharmaceutical Review website.

- Wikipedia. (n.d.). Trifluoromethylation.

- Douglass, I., & Harrowell, P. (n.d.). The Kinetics of Dissolution of an Amorphous Solid. arXiv.

- ResearchGate. (n.d.). The experimental solubility and COSMO-RS predicted solubility in DES.

- ResearchGate. (2025, August 10). Solubility and thermodynamic properties of flonicamid in pure and binary solvents.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of N-Butylbenzamide in Organic Solvents.

- PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.

- WebAssign. (2016). Thermodynamics of Salt Dissolution.

- Klamt, A., et al. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- Avdeef, A. (2011).

- Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.

- Various Authors. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry.

- ResearchGate. (n.d.). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs.

- Green Chemistry (RSC Publishing). (n.d.). Evaluation of alternative solvents in common amide coupling reactions.

- BenchChem. (2025). Solubility of Tetrabutylammonium hydrofluoride in organic solvents.

Sources

- 1. analytik.news [analytik.news]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. webassign.net [webassign.net]

- 7. fountainheadpress.com [fountainheadpress.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. quora.com [quora.com]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. researchgate.net [researchgate.net]

- 12. scm.com [scm.com]

- 13. zenodo.org [zenodo.org]

- 14. approcess.com [approcess.com]

- 15. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. bioassaysys.com [bioassaysys.com]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 21. raytor.com [raytor.com]

Technical Monograph: Operational Safety and Handling of 2-Trifluoromethylbenzamidine

Part 1: Executive Technical Summary

2-Trifluoromethylbenzamidine (typically supplied as the hydrochloride salt, 2-TFMBA·HCl ) is a critical fluorinated building block in medicinal chemistry. It serves as a bioisostere for guanidines and a precursor for benzimidazole-based enzyme inhibitors (e.g., Factor Xa or thrombin inhibitors).

While often categorized generically as an "irritant," this compound presents specific operational challenges driven by the ortho-trifluoromethyl (

Core Safety Thesis: The primary risks are not acute toxicity, but rather hydrolytic instability (leading to process failure) and thermal decomposition (releasing Hydrogen Fluoride). Successful handling requires strict moisture control and specific solvent selection to prevent unintended cyclization or hydrolysis.

Part 2: Physicochemical Profile & Hazard Logic

To handle 2-TFMBA safely, one must understand the causality between its structure and its reactivity.

The Salt vs. Free Base Dichotomy

Commercially, the compound is supplied as the Hydrochloride Salt . The free base is unstable over long periods and is hygroscopic.

| Feature | Hydrochloride Salt (Storage Form) | Free Base (Reactive Form) |

| State | Crystalline Solid (White/Off-white) | Oil or Low-Melting Solid |

| Stability | High (if dry) | Moderate (prone to hydrolysis/oxidation) |

| Hygroscopicity | High (Forms hydrates rapidly) | Moderate |

| Primary Hazard | Irritant (Respiratory/Ocular) | Corrosive / Basic |

The Fluorine Effect (Electronic & Steric)

The

-

Impact on Safety: While less basic, the free base is still capable of causing chemical burns.

-

Impact on Process: The steric hindrance of the ortho-

group can slow down nucleophilic attacks, requiring higher reaction temperatures—which paradoxically increases the risk of thermal decomposition.

Part 3: Operational Protocols (Step-by-Step)

Storage and Shelf-Life Management

Objective: Prevent hydrolytic conversion to 2-(trifluoromethyl)benzamide (inactive impurity).

-

Environment: Store at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to density).

-

Container: Amber glass with a PTFE-lined cap. Avoid metal containers due to potential corrosion from trace HCl.

-

Desiccation: Secondary containment in a desiccator is mandatory. The HCl salt will clump and degrade if exposed to >40% relative humidity for >1 hour.

Weighing and Solubilization

Protocol:

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses. A particulate respirator (N95/P2) is required if handling >1g outside a fume hood.

-

Weighing: Perform quickly. If the ambient humidity is >50%, weigh inside a glove bag or glovebox.

-

Solvent Selection (Critical):

| Solvent Class | Status | Rationale |

| Alcohols (MeOH, EtOH) | Recommended | Excellent solubility for the HCl salt. |

| Polar Aprotic (DMSO, DMF) | Recommended | Good for releasing the free base with organic bases (e.g., TEA). |

| Ketones (Acetone, MEK) | FORBIDDEN | Amidines react with ketones to form Schiff bases or imidazoles (cyclization). |

| Chlorinated (DCM, Chloroform) | Poor | Salt is insoluble; requires free-basing first. |

Reaction Setup: In-Situ Free Basing

Most reactions require the free base. Do not isolate the free base unless necessary. Generate it in situ.

Procedure:

-

Suspend 2-TFMBA[1]·HCl in the reaction solvent (e.g., Ethanol or DMF).

-

Add a stoichiometric equivalent of a non-nucleophilic base (e.g., DIPEA or

). -

Observation: The solution may cloud briefly (salt exchange) and then clear.

-

Precaution: Do not heat this mixture above 60°C without reactants present, as the free amidine can self-condense or hydrolyze.

Part 4: Visualized Workflows

Safe Handling Lifecycle

This diagram outlines the decision logic for handling the material from receipt to disposal, emphasizing moisture control.

Figure 1: The operational lifecycle of 2-Trifluoromethylbenzamidine, highlighting the critical inspection point for moisture damage.

Chemical Compatibility Logic

This decision tree guides the researcher in solvent and reagent selection to avoid side reactions.

Figure 2: Compatibility matrix demonstrating the incompatibility with ketones and the risk of hydrolysis with aqueous strong bases.

Part 5: Emergency Response & Toxicology

Toxicology Profile

-

Routes of Entry: Inhalation of dust, Skin contact, Eye contact.

-

Acute Effects: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Chronic Effects: Not classified as a carcinogen, but fluorinated metabolites can have long biological half-lives.

Fire and Thermal Decomposition (Critical)

In the event of a fire, 2-Trifluoromethylbenzamidine decomposes to release Hydrogen Fluoride (HF) , Nitrogen Oxides (

-

Firefighting Media: Dry chemical or

. Do not use water jets (potential HF runoff). -

HF Protocol: If the material is burned or heated to decomposition (>200°C), assume HF presence.

-

Skin Exposure to Decomp Products: Apply Calcium Gluconate gel immediately.[2]

-

Cleanup: Use HF-resistant gloves (Neoprene/Butyl) and neutralize residue with Calcium Carbonate.

-

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12535791, 4-(Trifluoromethyl)benzamidine hydrochloride. (Note: Used as surrogate for specific physicochemical properties of the class). Retrieved from [Link]

-

Thermo Fisher Scientific (2023). Safety Data Sheet: 2-(Trifluoromethyl)benzamide. (Precursor/Hydrolysis product data for stability comparison). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Benzamidine derivatives hazard classification. Retrieved from [Link][3]

-

American Chemical Society (2022). Practical Guidelines for the Safe Use of Fluorinated Reagents. ACS Chemical Health & Safety. Retrieved from [Link]

Sources

2-Trifluoromethylbenzamidine stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of 2-Trifluoromethylbenzamidine

Authored by: A Senior Application Scientist

Abstract: 2-Trifluoromethylbenzamidine is a pivotal structural motif in contemporary medicinal chemistry and drug discovery programs. Its utility as a versatile building block is well-established, contributing to the synthesis of enzyme inhibitors and other pharmacologically active agents.[1] The inherent reactivity of the amidine functionality, coupled with the electronic influence of the trifluoromethyl group, necessitates a thorough understanding of its stability profile. This guide provides a comprehensive technical overview of the factors governing the stability of 2-Trifluoromethylbenzamidine, outlines scientifically grounded storage and handling protocols, and details experimental methodologies for stability assessment, ensuring the integrity of the compound for research and development applications.

The Chemical Landscape of 2-Trifluoromethylbenzamidine

2-Trifluoromethylbenzamidine is an aromatic compound featuring a benzamidine core substituted with a trifluoromethyl group at the ortho position. The amidine group (-C(=NH)NH₂) confers basic properties, rendering the molecule susceptible to protonation and subsequent resonance stabilization. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing substituent, a property that significantly modulates the physicochemical characteristics of the molecule, including its metabolic stability and binding affinity in biological systems.[2]

The robust nature of the carbon-fluorine bond contributes to the overall stability of the trifluoromethyl group, making it resistant to metabolic degradation.[2][3] However, the amidine functionality remains the primary site of potential chemical instability.

Key Determinants of Stability

The long-term stability of 2-Trifluoromethylbenzamidine is predominantly influenced by environmental factors such as moisture, temperature, and light. Understanding these factors is crucial for preserving the compound's purity and reactivity.

Moisture and Hydrolytic Degradation

The most significant degradation pathway for 2-Trifluoromethylbenzamidine is hydrolysis. The amidine functional group is susceptible to nucleophilic attack by water, leading to the formation of 2-trifluoromethylbenzamide and ammonia. This process can be catalyzed by both acidic and basic conditions. The hydrolysis of a similar compound, 5-trifluoromethyl-2'-deoxyuridine, has been shown to be pH-dependent, with faster degradation at higher pH.[4]

Caption: A typical workflow for the HPLC-based stability assessment of 2-Trifluoromethylbenzamidine.

Conclusion

The chemical integrity of 2-Trifluoromethylbenzamidine is paramount for its successful application in research and drug development. A comprehensive understanding of its stability, particularly its susceptibility to hydrolysis, is essential. By implementing the stringent storage and handling protocols outlined in this guide—namely, refrigeration under an inert atmosphere and protection from light and moisture—the shelf-life and reliability of this valuable chemical intermediate can be maximized. Regular analytical verification of purity provides an additional layer of quality assurance, ensuring the validity of experimental outcomes.

References

-

ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. Retrieved from [Link]

-

Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627. [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(1), 1-23. [Link]

-

Fischer, B. E., & Geyer, A. (1983). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Antimicrobial Agents and Chemotherapy, 24(4), 529–534. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

protocol for determining the IC50 of 2-Trifluoromethylbenzamidine

As a Senior Application Scientist, this document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of 2-Trifluoromethylbenzamidine. This protocol is designed for researchers in drug discovery and biochemistry, offering not just a methodology, but the scientific rationale behind each step to ensure robust and reproducible results.

Section 1: Introduction and Scientific Context

2-Trifluoromethylbenzamidine belongs to the benzamidine class of compounds, which are well-established as reversible, competitive inhibitors of serine proteases.[1][2] These enzymes, characterized by a key serine residue in their active site, play critical roles in physiological processes ranging from digestion (trypsin) to blood coagulation (thrombin, Factor Xa).[1][3] The introduction of a trifluoromethyl group can enhance properties like lipophilicity and metabolic stability, making 2-Trifluoromethylbenzamidine a compound of interest in the development of targeted therapeutic agents.[4][5]

Determining the IC50 is a fundamental step in characterizing the potency of an inhibitor.[6] It quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[7] This value is crucial for structure-activity relationship (SAR) studies and for comparing the efficacy of different inhibitor candidates.

This guide will focus on a robust and widely applicable method for determining the IC50 of 2-Trifluoromethylbenzamidine using the well-characterized serine protease, trypsin, as a model system.

Section 2: Principle of the Enzymatic Assay

The protocol is based on a colorimetric competitive enzyme inhibition assay. Benzamidine and its derivatives act as competitive inhibitors, meaning they bind to the enzyme's active site, the same location where the natural substrate binds.[2][8][9] This binding is reversible, and the inhibitor and substrate are in direct competition for the enzyme.

In this assay, we will use the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPA). Trypsin cleaves L-BAPA, releasing a yellow product, p-nitroaniline, which can be quantified by measuring the increase in absorbance at 405 nm over time. The rate of this color change is directly proportional to the enzyme's activity. By measuring this rate across a range of 2-Trifluoromethylbenzamidine concentrations, we can determine the concentration at which the enzyme's activity is inhibited by 50%.

Section 3: Critical Application Notes & Experimental Design

A successful IC50 determination relies on careful experimental design. The choices made here directly impact the quality and validity of the data.

-

Choice of Enzyme and Substrate:

-

Enzyme: Bovine pancreatic trypsin is selected as the model serine protease due to its commercial availability, high purity, extensive characterization, and known interaction with benzamidine inhibitors.

-

Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPA) is an ideal chromogenic substrate. Its cleavage product has a distinct absorbance wavelength, minimizing interference from other assay components. The substrate concentration should be kept constant and ideally at or near its Michaelis constant (Km) for the enzyme. For a competitive inhibitor, the measured IC50 value is dependent on the substrate concentration. The relationship can be described by the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).[10] Using [S] ≈ Km provides a sensitive and accurate measure of IC50.

-

-

Assay Conditions: The Key to Reproducibility:

-

Buffer System: Enzyme activity is highly pH-dependent. The assay should be performed in a buffer that maintains a stable pH at the enzyme's optimum, which for trypsin is typically between pH 7.6 and 8.2.[11][12][13] A 50 mM Tris-HCl buffer with calcium chloride (which stabilizes trypsin) is an excellent choice.

-

Temperature: Enzymatic reactions are sensitive to temperature fluctuations. All reagents should be equilibrated to the assay temperature (e.g., 25°C or 37°C), and the reaction should be run in a temperature-controlled plate reader to ensure consistency.[12][14]

-

Solvent: 2-Trifluoromethylbenzamidine should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is critical to ensure the final concentration of DMSO in the assay well is low (typically ≤1%) and consistent across all wells to avoid affecting enzyme activity.

-

-

Inhibitor Concentration Range:

-

A dose-response curve requires testing the inhibitor across a wide range of concentrations. A common practice is to perform serial dilutions (e.g., 2-fold or 3-fold half-log dilutions) starting from a high concentration.[10] The concentration range should be chosen to bracket the expected IC50, ensuring the generation of a full sigmoidal curve with a clear top and bottom plateau. It is recommended to test at least 8-10 different concentrations.[15]

-

-

Controls: The Self-Validating System:

-

100% Activity Control (No Inhibitor): This well contains the enzyme, substrate, and buffer, but no inhibitor (an equivalent volume of the inhibitor's solvent, e.g., DMSO, is added). This defines the maximum reaction rate (Vmax).

-

0% Activity Control (Blank): This well contains the substrate and buffer but no enzyme. This accounts for any non-enzymatic substrate degradation and provides the background signal.

-

Positive Control Inhibitor: If available, a known trypsin inhibitor (like benzamidine hydrochloride) should be run in parallel to validate the assay setup.

-

Section 4: Detailed Step-by-Step Protocol

This protocol is designed for a 96-well microplate format, allowing for efficient testing of multiple inhibitor concentrations.

4.1 Materials and Reagents

| Reagent | Example Supplier | Purpose |

| 2-Trifluoromethylbenzamidine HCl | Various | Test Inhibitor |

| Bovine Pancreatic Trypsin | Sigma-Aldrich | Enzyme |

| Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPA) | Sigma-Aldrich | Chromogenic Substrate |

| Tris-HCl | Fisher | Buffering Agent |

| Calcium Chloride (CaCl2) | Fisher | Enzyme Stabilizer |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | Inhibitor Solvent |

| 96-well clear, flat-bottom microplate | Corning | Assay Platform |

| Temperature-controlled microplate reader | Various | Data Acquisition |

| Ultrapure Water | - | Solvent |

4.2 Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0):

-

Prepare a 50 mM Tris-HCl solution in ultrapure water.

-

Adjust the pH to 8.0 at 25°C.

-

Add CaCl₂ to a final concentration of 10 mM.

-

Filter and store at 4°C.

-

-

Trypsin Stock Solution (1 mg/mL):

-

Prepare fresh on the day of the experiment.

-

Dissolve trypsin in cold (4°C) Assay Buffer to a concentration of 1 mg/mL. Keep on ice.

-

Further dilute to the final working concentration (e.g., 5 µg/mL) in Assay Buffer just before use. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

-

-

L-BAPA Substrate Solution (1 mM):

-

Prepare fresh and protect from light.

-

Dissolve L-BAPA in Assay Buffer to a final concentration of 1 mM. Gentle warming may be required for complete dissolution.

-

-

Inhibitor Stock Solution (10 mM):

-

Accurately weigh 2-Trifluoromethylbenzamidine hydrochloride (MW: 224.61 g/mol ) and dissolve in 100% DMSO to create a 10 mM stock solution.

-

Store at -20°C.

-

4.3 Assay Procedure

-

Inhibitor Serial Dilution:

-

Perform a serial dilution of the 10 mM stock of 2-Trifluoromethylbenzamidine to generate the desired concentration range for the assay. It is often convenient to first create an intermediate dilution in Assay Buffer and then perform subsequent dilutions. Ensure the DMSO concentration remains constant in each dilution step if possible.

-

-

Plate Setup (Final Volume: 200 µL/well):

-

In a 96-well plate, add the following to each well in triplicate:

-

x µL of Assay Buffer.

-

20 µL of the appropriate inhibitor dilution (or DMSO for 100% activity control).

-

y µL of Trypsin working solution (e.g., 50 µL of 5 µg/mL).

-

For the blank (0% activity), add the corresponding volume of Assay Buffer instead of the Trypsin solution.

-

-

The total volume before adding the substrate should be 180 µL (x + 20 + y = 180).

-

-

Pre-incubation:

-

Mix the plate gently and pre-incubate at the desired temperature (e.g., 25°C) for 5 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[16]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the 1 mM L-BAPA substrate solution to all wells.

-

Immediately place the plate in a microplate reader pre-set to 25°C.

-

Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

-

Section 5: Data Analysis and Interpretation

-

Calculate Initial Velocity (V₀):

-

For each well, plot absorbance vs. time.

-

Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of this curve (ΔAbs/min).

-

-

Normalize Data to Percent Inhibition:

-

Average the rates for the triplicate wells.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * [1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)]

-

Where:

-

V_inhibitor is the rate in the presence of the inhibitor.

-

V_no_inhibitor is the rate of the 100% activity control.

-

V_blank is the rate of the 0% activity (no enzyme) control.

-

-

-

Generate Dose-Response Curve and Determine IC50:

-

Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[17]

-

Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, specifically a four-parameter logistic (4PL) equation with a variable slope (Hill slope).[18][19][20][21]

-

The IC50 is the concentration of the inhibitor that corresponds to 50% on the Y-axis of the fitted curve.

-

Sample Data Presentation:

| [Inhibitor] (µM) | log[Inhibitor] | Avg. Rate (mOD/min) | % Inhibition |

| 0 (Control) | - | 50.5 | 0.0 |

| 0.1 | -1.0 | 45.2 | 10.5 |

| 0.3 | -0.52 | 38.9 | 23.0 |

| 1.0 | 0.0 | 25.1 | 50.3 |

| 3.0 | 0.48 | 12.8 | 74.7 |

| 10.0 | 1.0 | 5.4 | 89.3 |

| 30.0 | 1.48 | 2.1 | 95.8 |

| 100.0 | 2.0 | 1.5 | 97.0 |

| Blank | - | 1.2 | - |

Section 6: Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| No or Low Enzyme Activity | Inactive enzyme; Incorrect buffer pH; Expired reagents. | Use a fresh aliquot of enzyme. Verify buffer pH. Check reagent expiration dates. Run a positive control with a known active enzyme lot. |

| High Background Signal (Blank) | Substrate instability/autohydrolysis. | Prepare substrate solution fresh. Protect from light. Ensure buffer pH is correct. |

| Poor Curve Fit / Scattered Data | Pipetting errors; Temperature fluctuations; Low signal. | Use calibrated pipettes and proper technique. Ensure the plate reader has stable temperature control. Optimize enzyme/substrate concentrations to increase the signal window. |

| Incomplete Inhibition Curve | Inhibitor concentration range is too narrow or misplaced. | Widen the concentration range (e.g., from 1 nM to 100 µM). Perform a preliminary broad screen to estimate the IC50 before the definitive experiment. |

| Inhibitor Insolubility | Inhibitor precipitates at higher concentrations. | Visually inspect wells for precipitation. If observed, note the highest soluble concentration. Consider using a different co-solvent if DMSO is problematic. |

References

-

Chem-Impex. (n.d.). 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. Retrieved from [Link]

-

Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458–464. Retrieved from [Link]

-

Lee, H., et al. (2017). Identification of novel small molecule inhibitors against NS2B/NS3 serine protease from Zika virus. Antiviral Research, 139, 59-69. Retrieved from [Link]

-

Goody, R. S. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 46-50. Retrieved from [Link]

-

Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved from [Link]

-

Zúñiga, C., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(16), 4021. Retrieved from [Link]

-

Stürzebecher, J., et al. (1976). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 35(12), 1665-1676. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Trifluoromethyl-benzamidine hydrochloride. Retrieved from [Link]

-

Dubey, S. K., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 13(1), 50-54. Retrieved from [Link]

-

Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Retrieved from [Link]

-

Al-Badr, A. A. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Processes, 9(9), 1603. Retrieved from [Link]

-

ResearchGate. (n.d.). Serine protease inhibitory activities (IC50, M) of compounds 1 and 2. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 determination for the depicted molecule against hTP. Retrieved from [Link]

-

protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

-

Ladds, G., & Lindsley, C. W. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

-

BioData Analysis. (2024). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. YouTube. Retrieved from [Link]

-

edX. (n.d.). IC50 Determination. Retrieved from [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Competitive Inhibition. Retrieved from [Link]

- Google Patents. (n.d.). Benzamidine derivatives and their use as anti-coagulants.

-

ACS Publications. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. Retrieved from [Link]

-

Szmigiel, M. (n.d.). DETERMINATION OF TRYPSIN INHIBITOR ACTIVITY OF MICROWAVE-HEATED BEAN SEEDS USING BROMOCRESOLE PURPLE INDEX (BCPI). Retrieved from [Link]

-

GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]

-

MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

-

PNAS. (2023). A low-background, fluorescent assay to evaluate inhibitors of diverse viral proteases. Retrieved from [Link]

Sources

- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. AU707323B2 - Benzamidine derivatives and their use as anti-coagulants - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. altogenlabs.com [altogenlabs.com]

- 7. courses.edx.org [courses.edx.org]

- 8. Khan Academy [khanacademy.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 13. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]

- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. abcam.co.jp [abcam.co.jp]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Identification of novel small molecule inhibitors against NS2B/NS3 serine protease from Zika virus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. IC50 Calculator | AAT Bioquest [aatbio.com]

- 20. m.youtube.com [m.youtube.com]

- 21. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]

Application Notes & Protocols: 2-Trifluoromethylbenzamidine for Diagnostic Tool Development

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Trifluoromethylbenzamidine in the development of novel diagnostic tools. This document delves into the core biochemical principles of 2-Trifluoromethylbenzamidine as a potent serine protease inhibitor and offers detailed, field-proven protocols for its application in coagulation assays, enzyme-linked immunosorbent assays (ELISAs), fluorescence-based kinetic studies, and the conceptual design of advanced biosensors. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps to ensure robust and reproducible results.

Introduction: The Strategic Role of 2-Trifluoromethylbenzamidine in Diagnostics

Serine proteases are a ubiquitous class of enzymes that play critical roles in numerous physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and cancer progression. Their dysregulation is a hallmark of many diseases, making them prime targets for diagnostic biomarker detection and therapeutic intervention. The development of sensitive and specific diagnostic tools capable of measuring the activity of these proteases is therefore of paramount importance.

2-Trifluoromethylbenzamidine is a versatile and powerful small molecule inhibitor belonging to the benzamidine class of compounds.[1][2] Its core structure allows it to act as a competitive inhibitor of a range of serine proteases, including key enzymes of the coagulation cascade like thrombin, plasmin, and factor Xa.[1] The addition of the trifluoromethyl group (-CF3) significantly enhances its chemical properties, improving reactivity, solubility, and selectivity in target interactions.[3] These characteristics make 2-Trifluoromethylbenzamidine an invaluable reagent for:

-

Stabilizing Analytes: Preventing the degradation of protein biomarkers in biological samples by endogenous proteases during sample preparation for assays like ELISA.[4]

-

Developing Activity-Based Assays: Serving as a selective inhibitor to confirm the presence and quantify the activity of specific serine proteases in complex biological matrices.

-

Functionalizing Surfaces: Acting as a specific recognition element when immobilized on diagnostic platforms, such as biosensors, for the direct detection of target proteases.[5][6]

This guide will explore these applications in detail, providing both the theoretical framework and practical methodologies to empower researchers in their diagnostic development endeavors.

Core Mechanism of Action: Competitive Inhibition of Serine Proteases

The diagnostic utility of 2-Trifluoromethylbenzamidine is grounded in its function as a competitive inhibitor. Benzamidine derivatives mimic the structure of the natural substrates of trypsin-like serine proteases, particularly the side chain of arginine. The positively charged amidinium group of the inhibitor forms a strong ionic bond with the carboxylate side chain of a conserved aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the enzyme's active site.

This high-affinity binding physically occludes the active site, preventing the natural substrate from binding and being cleaved. The inhibition is reversible, meaning the inhibitor can associate and dissociate from the enzyme.[7] The strength of this interaction is quantified by the inhibition constant (Ki), with lower Ki values indicating tighter binding and more potent inhibition.[8]

The trifluoromethyl group enhances this inhibitory activity. Its strong electron-withdrawing nature can influence the electronic properties of the benzamidine ring, potentially modulating its interaction with the active site and contributing to improved selectivity against different serine proteases.[3][9]

Caption: Mechanism of competitive inhibition by 2-Trifluoromethylbenzamidine.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity and activity of 2-Trifluoromethylbenzamidine.

| Property | Value | Source |

| Chemical Name | 2-(Trifluoromethyl)benzamidine hydrochloride | [10] |

| CAS Number | 1171756-10-7 | [3] |

| Molecular Formula | C₈H₇F₃N₂·HCl | [3] |

| Molecular Weight | 224.61 g/mol | [3] |

| Appearance | White to light yellow powder | [3] |

| Purity | ≥ 95% (HPLC) | [3] |

| Storage Conditions | Store at 0-8 °C, protected from moisture. | [3] |

| Recommended Solvent | Water, PBS, or other aqueous buffers. |

Safety & Handling Precautions:

Based on data for structurally similar compounds, 2-Trifluoromethylbenzamidine should be handled with care.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Causes skin irritation. Wash with plenty of water. If irritation persists, seek medical advice.

-

Eye Contact: Causes serious eye irritation. Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Application I: Development of Coagulation Assays

Scientific Rationale: The blood coagulation cascade is a series of enzymatic activations involving numerous serine proteases (e.g., Thrombin, Factor Xa).[11] Diagnostic tests like the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) measure the integrity of this cascade.[12] 2-Trifluoromethylbenzamidine can be used as a specific inhibitor in modified coagulation assays to identify and characterize abnormalities related to specific protease activity or to diagnose the presence of certain circulating inhibitors.

Protocol: Thrombin Time Inhibition Assay

This protocol measures the inhibitory effect of 2-Trifluoromethylbenzamidine on the thrombin-catalyzed conversion of fibrinogen to fibrin, a key step in coagulation.[11]

Principle: The time to clot formation is measured after adding a standard amount of thrombin to platelet-poor plasma. In the presence of an inhibitor like 2-Trifluoromethylbenzamidine, this time will be prolonged in a concentration-dependent manner.

Materials:

-

2-Trifluoromethylbenzamidine hydrochloride

-

Human platelet-poor plasma (citrated)

-

Thrombin solution (e.g., 5 NIH units/mL in Owren's Veronal Buffer)

-

Fibrinogen standard

-

Coagulometer or a manual water bath (37°C) with a stopwatch

-

Calcium Chloride (0.025 M)

-

Owren's Veronal Buffer (pH 7.35)

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 2-Trifluoromethylbenzamidine in Owren's Veronal Buffer.

-

Create a serial dilution of the inhibitor stock solution (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, and a 0 µM buffer control).

-

Warm all reagents and plasma samples to 37°C.

-

-

Assay Procedure:

-

Pipette 180 µL of platelet-poor plasma into a pre-warmed coagulometer cuvette.

-

Add 20 µL of the desired 2-Trifluoromethylbenzamidine dilution (or buffer control) to the plasma.

-

Incubate the mixture for 2 minutes at 37°C.

-

Add 100 µL of the pre-warmed thrombin solution to the cuvette, simultaneously starting the timer.

-

Record the time (in seconds) required for a visible fibrin clot to form. This is the Thrombin Time (TT).

-

Perform each concentration in triplicate.

-

-

Data Analysis & Interpretation:

-

Calculate the mean and standard deviation of the clotting times for each inhibitor concentration.

-

Plot the mean clotting time (y-axis) against the inhibitor concentration (x-axis).

-

The resulting curve demonstrates the dose-dependent inhibitory effect of 2-Trifluoromethylbenzamidine on thrombin activity. This assay can be adapted to screen for bleeding disorders characterized by abnormal thrombin activity or the presence of non-standard inhibitors.[13][14]

-

Caption: Workflow for the Thrombin Time Inhibition Assay.

Application II: Use in Enzyme-Linked Immunosorbent Assay (ELISA)

Scientific Rationale: When preparing cell lysates or tissue homogenates for ELISA, endogenous proteases are released which can degrade the target protein analyte, leading to inaccurate quantification.[4] Adding a protease inhibitor cocktail, or a specific inhibitor like 2-Trifluoromethylbenzamidine, to the lysis buffer is a critical step to preserve the integrity of the sample.

Protocol: Sample Preparation for Sandwich ELISA

This protocol details the use of 2-Trifluoromethylbenzamidine in a lysis buffer to protect a target analyte from degradation prior to a standard sandwich ELISA.[15]

Principle: Cells or tissues are lysed in a buffer containing detergents and protease inhibitors. 2-Trifluoromethylbenzamidine will inactivate serine proteases present in the lysate, ensuring the target protein concentration remains stable throughout the assay procedure.

Materials:

-

2-Trifluoromethylbenzamidine hydrochloride

-

Lysis Buffer (e.g., RIPA buffer or a non-denaturing buffer containing 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.4)

-

Cell culture plates with adherent cells or tissue sample

-

Cell scraper

-

Microcentrifuge

-

Sandwich ELISA kit specific for the target analyte

Step-by-Step Methodology:

-

Prepare 'Complete' Lysis Buffer:

-

Immediately before use, add 2-Trifluoromethylbenzamidine to the cold lysis buffer to a final concentration of 1-2 mM.

-

Expert Tip: Benzamidine derivatives can be sensitive to oxidation.[7] Preparing the complete lysis buffer fresh is crucial for maximum inhibitory activity.

-

Keep the complete lysis buffer on ice at all times.

-

-

Cell Lysis:

-

Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of complete lysis buffer (e.g., 500 µL for a 10 cm dish).

-

Use a cell scraper to harvest the cells into the lysis buffer.

-

Transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Homogenization and Clarification:

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (which contains the soluble protein fraction) to a new, pre-chilled tube. This is your analyte sample.

-

-

ELISA Procedure:

-

Determine the total protein concentration of the lysate (e.g., using a BCA assay).

-

Dilute the lysate samples to the desired concentration range for the ELISA kit using the kit's provided diluent buffer.

-

Proceed with the ELISA protocol as instructed by the manufacturer (coating, blocking, sample incubation, detection).[16][17][18]

-

Self-Validation:

-

Control Group: Prepare a parallel sample using lysis buffer without 2-Trifluoromethylbenzamidine. A lower signal in this control group compared to the inhibited sample may indicate analyte degradation.

-

Spike-in Control: Add a known amount of recombinant target protein to two aliquots of lysate (one with inhibitor, one without). A greater recovery of the spiked protein in the inhibited sample validates the effectiveness of the inhibitor.

Application III: Fluorescence-Based Enzyme Kinetic Assays

Scientific Rationale: Fluorescence-based assays offer high sensitivity and a continuous readout, making them ideal for studying enzyme kinetics and inhibitor potency.[19][20] By using a fluorogenic substrate that becomes fluorescent upon cleavage by a serine protease, one can measure the enzyme's activity in real-time. 2-Trifluoromethylbenzamidine can be used to inhibit this reaction, allowing for the calculation of key inhibitory parameters like the IC50 and Ki.

Protocol: Determining the IC50 of 2-Trifluoromethylbenzamidine

Principle: The rate of fluorescence increase is directly proportional to the rate of enzyme activity. An inhibitor will slow this rate. The IC50 is the concentration of inhibitor required to reduce the enzyme's activity by 50%.

Materials:

-

2-Trifluoromethylbenzamidine hydrochloride

-

Purified serine protease (e.g., Trypsin, Thrombin)

-

Fluorogenic serine protease substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)

-

Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)

-

96-well black microplate (for fluorescence assays)[15]

-

Fluorescence microplate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 2X concentrated solution of the enzyme in Assay Buffer.

-

Prepare a 2X concentrated solution of the fluorogenic substrate in Assay Buffer. (Note: Some substrates require DMSO for initial solubilization).

-

Prepare a 2X serial dilution of 2-Trifluoromethylbenzamidine in Assay Buffer, including a no-inhibitor control.

-

-

Assay Setup (in a 96-well plate):

-

Add 50 µL of each 2X inhibitor dilution to the appropriate wells.

-

To initiate the reaction, add 50 µL of the 2X enzyme solution to each well.

-

Mix briefly on a plate shaker.

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Measurement:

-

Place the plate in the fluorescence reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore (e.g., ~360 nm Ex / ~460 nm Em for AMC).

-

Add 100 µL of the 2X substrate solution to all wells to start the reaction.

-

Immediately begin kinetic monitoring, taking fluorescence readings every 60 seconds for 30-60 minutes.

-

-

Data Analysis:

-

For each inhibitor concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot.

-

Normalize the velocities by expressing them as a percentage of the uninhibited control (V₀ of the 0 µM inhibitor well).

-

Plot the percent activity (y-axis) against the log of the inhibitor concentration (x-axis).

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.

-

Caption: Workflow for IC50 determination using a fluorescence-based assay.

Application IV: Conceptual Framework for Biosensor Development

Scientific Rationale: Modern biosensors, particularly those based on 2D nanomaterials like molybdenum disulfide (MoS₂) in a field-effect transistor (FET) configuration, offer label-free, real-time detection of biomolecules.[5][21][22] 2-Trifluoromethylbenzamidine can be chemically immobilized onto the surface of such a sensor to act as a highly specific "bait" molecule.

Conceptual Design: A 2-Trifluoromethylbenzamidine-Functionalized FET Biosensor

Principle:

-

Functionalization: The surface of the 2D material (the sensing channel of the FET) is functionalized with 2-Trifluoromethylbenzamidine molecules.

-

Detection: When a sample containing a target serine protease (e.g., thrombin in plasma) is introduced, the protease specifically binds to the immobilized inhibitor molecules on the sensor surface.

-

Signal Transduction: The binding of the large, charged protease molecule alters the local electrical field at the surface of the sensing channel. This change modulates the conductivity of the channel, resulting in a measurable change in the source-drain current of the transistor.

-

Quantification: The magnitude of the change in current is proportional to the concentration of the protease bound to the surface, allowing for sensitive and specific quantification.

This approach could lead to the development of rapid, point-of-care diagnostic devices for conditions involving dysregulated protease activity, such as sepsis or thrombotic disorders.[6][23]

References

-

Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767. Retrieved from [Link]

-

Elabscience. (n.d.). PMSF Protease Inhibitor (E-EL-SR002). Retrieved from [Link]

-

Oba, T., et al. (2023). Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. Molecules, 28(6), 2736. Retrieved from [Link]

-